Methyl 2-(2,4-dichlorophenyl)pentanoate
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Overview
Description
Methyl 2-(2,4-dichlorophenyl)pentanoate is a chemical compound with the molecular formula C12H14Cl2O2. It is an ester derivative of pentanoic acid and is characterized by the presence of two chlorine atoms attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dichlorophenyl)pentanoate typically involves the esterification of 2-(2,4-dichlorophenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dichlorophenyl)pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 2-(2,4-dichlorophenyl)pentanoic acid or 2-(2,4-dichlorophenyl)pentanone.
Reduction: 2-(2,4-dichlorophenyl)pentanol.
Substitution: Products depend on the nucleophile used, such as 2-(2,4-dichlorophenyl)pentanoate derivatives.
Scientific Research Applications
Methyl 2-(2,4-dichlorophenyl)pentanoate is utilized in various fields of scientific research:
Chemistry: It serves as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Medicine: Research on its potential therapeutic effects and pharmacokinetics is ongoing.
Industry: It is employed in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which Methyl 2-(2,4-dichlorophenyl)pentanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors. The chlorine atoms on the phenyl ring can enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dichlorophenyl)butanoate
- Methyl 2-(2,4-dichlorophenyl)hexanoate
- Methyl 2-(2,4-dichlorophenyl)propanoate
Uniqueness
Methyl 2-(2,4-dichlorophenyl)pentanoate is unique due to its specific chain length and the presence of two chlorine atoms on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenyl)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-4-10(12(15)16-2)9-6-5-8(13)7-11(9)14/h5-7,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKDRWFJPKUICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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